

# The Discovery and Development of TMP778: A Preclinical RORyt Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

TMP778 is a novel, potent, and selective small-molecule inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORyt). As a master regulator of T helper 17 (Th17) cell differentiation, RORyt is a key therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide details the discovery, mechanism of action, and preclinical development of TMP778, a compound that emerged from targeted screening efforts to modulate the IL-23/Th17 signaling axis. This document summarizes its in vitro potency, in vivo efficacy in established animal models of autoimmune disease, and the key experimental methodologies used in its characterization. While TMP778 has demonstrated significant promise in preclinical studies, information regarding its clinical development, detailed structure-activity relationships, and full pharmacokinetic and toxicology profiles is not extensively available in the public domain.

## **Discovery and Rationale**

The discovery of Th17 cells as a distinct lineage of pro-inflammatory T lymphocytes, critically involved in the pathogenesis of diseases like psoriasis, rheumatoid arthritis, and inflammatory bowel disease, pinpointed the RORyt transcription factor as a high-value therapeutic target.[1] RORyt is essential for the differentiation of Th17 cells and their production of signature cytokines, most notably Interleukin-17 (IL-17).[2] Consequently, inhibiting RORyt function was identified as a promising strategy for a novel oral therapy for these conditions.



TMP778 was discovered by Tempero Pharmaceuticals (later acquired by GlaxoSmithKline) through a high-throughput screening campaign utilizing a Fluorescence Resonance Energy Transfer (FRET) assay.[3] This assay was designed to identify small molecules that could disrupt the interaction between the RORyt ligand-binding domain (LBD) and a coactivator peptide, steroid receptor coactivator-1 (SRC1).[3] A chemical scaffold featuring a benzhydryl amide group was identified as a promising starting point, and subsequent chemical optimization led to the identification of TMP778.[3] Detailed structure-activity relationship (SAR) studies for the optimization from the initial hits to TMP778 have not been publicly disclosed.

#### **Mechanism of Action**

**TMP778** functions as a RORyt inverse agonist. By binding to the ligand-binding domain of RORyt, it stabilizes a conformation that is unfavorable for the recruitment of transcriptional coactivators, thereby repressing the basal transcriptional activity of the receptor.[4][5] This inhibition of RORyt activity has several downstream consequences:

- Inhibition of Th17 and Tc17 Cell Differentiation: TMP778 potently blocks the differentiation of naive CD4+ T cells into Th17 cells and CD8+ T cells into Tc17 cells.[4]
- Suppression of Pro-inflammatory Cytokine Production: It acutely modulates the expression and production of a suite of Th17-signature cytokines, including IL-17A, IL-17F, IL-22, and IL-26.[4] It also inhibits IL-23-induced IL-17A production.[4]
- Modulation of yδ T cells: TMP778 has been shown to inhibit IL-17A production from both human and mouse yδ T cells, another important source of IL-17 in inflammatory conditions.
   [4]
- Unexpected In Vivo Effect on Th1 Cells: In preclinical models of experimental autoimmune uveitis (EAU), treatment with **TMP778** not only reduced Th17 cell populations but also Th1 cells, which are characterized by the production of Interferon-gamma (IFN-y).[6][7][8] This is thought to be an indirect effect, possibly by preventing the known plasticity and conversion of pathogenic Th17 cells into Th1-like cells at the site of inflammation.[3][9]

The core signaling pathway inhibited by **TMP778** is depicted below.





Click to download full resolution via product page

Caption: TMP778 inhibits the RORyt-driven Th17 signaling pathway.



### **Preclinical Data**

**TMP778** has been evaluated in a variety of in vitro and in vivo models, demonstrating its potential as a therapeutic agent for autoimmune diseases.

## **In Vitro Potency**

The inhibitory activity of **TMP778** has been quantified in several assay formats.

| Assay Type               | Target/Cell<br>Type         | Endpoint                                  | IC50     | Reference |
|--------------------------|-----------------------------|-------------------------------------------|----------|-----------|
| FRET Assay               | RORyt LBD +<br>SRC1 peptide | Disruption of protein-protein interaction | 7 nM     | [10]      |
| IL-17F Promoter<br>Assay | Reporter cell line          | Inhibition of promoter activity           | 63 nM    | [10]      |
| Cell-based Assay         | Mouse Th17<br>Cells         | Inhibition of differentiation             | 0.1 μΜ   | [11]      |
| Cell-based Assay         | Mouse Cells                 | Inhibition of IL-<br>17A production       | 0.1 μΜ   | [11]      |
| Cell-based Assay         | Human Th17<br>Cells         | Inhibition of differentiation             | 0.03 μΜ  | [10]      |
| Cell-based Assay         | Human Tc17<br>Cells         | Inhibition of differentiation             | 0.005 μΜ | [10]      |

## **In Vivo Efficacy**

**TMP778** has shown significant efficacy in rodent models of psoriasis and uveitis.



| Disease Model                                    | Species            | Treatment<br>Regimen                      | Key Findings                                                                                             | Reference |
|--------------------------------------------------|--------------------|-------------------------------------------|----------------------------------------------------------------------------------------------------------|-----------|
| Imiquimod-<br>induced<br>Psoriasis               | Mouse              | Not specified                             | Reduced psoriasis-like cutaneous inflammation.                                                           | [4]       |
| Experimental Autoimmune Uveitis (EAU)            | Mouse (B10.A)      | 20 mg/kg,<br>subcutaneous,<br>twice daily | Significantly inhibited EAU development (p ≤ 0.01).                                                      | [11][12]  |
| Experimental Autoimmune Uveitis (EAU)            | Mouse (B10.A)      | 20 mg/kg,<br>subcutaneous,<br>twice daily | Reduced splenocyte production of IL-17 ( $p \le 0.01$ ) and IFN-y ( $p \le 0.001$ ) in response to IRBP. | [9][12]   |
| Experimental Autoimmune Encephalomyeliti s (EAE) | Mouse<br>(C57BL/6) | Not specified                             | Ameliorated disease progression and reduced IL-17 production.                                            | [13]      |

# **Pharmacokinetics and Toxicology**

There is no publicly available data on the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or the toxicology profile of **TMP778**. These studies are critical for the development of any clinical candidate but are often conducted internally by pharmaceutical companies and not disclosed for preclinical assets.

# **Clinical Development Status**

A thorough review of clinical trial registries and scientific literature indicates that **TMP778** has not entered human clinical trials. The development of RORyt inhibitors has proven challenging



for the pharmaceutical industry, with several candidates discontinued due to safety concerns (such as liver toxicity or effects on thymocytes) or lack of efficacy.[14] The development path of **TMP778** appears to have concluded at the preclinical stage.

# **Key Experimental Protocols**

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of the core protocols used in the evaluation of **TMP778**.

## **RORyt FRET Assay (for Discovery)**

This assay quantifies the interaction between the RORyt Ligand Binding Domain (LBD) and a coactivator peptide.







Click to download full resolution via product page

Caption: Workflow and principle of the RORyt FRET assay.



• Principle: A time-resolved FRET (TR-FRET) format is typically used. The RORyt-LBD is tagged (e.g., with Histidine) and associated with a long-lifetime donor fluorophore (e.g., a Terbium cryptate-labeled anti-His antibody). The SRC1 coactivator peptide is labeled with an acceptor fluorophore (e.g., d2). When the LBD and peptide interact, the donor and acceptor are in close proximity, allowing for energy transfer upon excitation of the donor. An inhibitor like TMP778 disrupts this interaction, leading to a decrease in the FRET signal.

#### General Protocol:

- Recombinant RORyt-LBD and the labeled SRC1 peptide are combined in an appropriate assay buffer in a microtiter plate.
- Serial dilutions of TMP778 (or other test compounds) are added to the wells.
- The plate is incubated to allow the binding reaction to reach equilibrium.
- The plate is read using a TR-FRET-capable plate reader, exciting the donor and measuring emission from both the donor and acceptor at specific time delays to minimize background fluorescence.
- The ratio of acceptor to donor emission is calculated. A decrease in this ratio indicates inhibitory activity. IC50 values are determined by plotting the FRET ratio against the logarithm of the inhibitor concentration.

## In Vivo Imiquimod-Induced Psoriasis Model

This is a widely used, acute model that recapitulates key features of psoriatic inflammation driven by the IL-23/IL-17 axis.

Principle: Daily topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, to
the shaved back and/or ear of mice induces a robust inflammatory response characterized
by skin thickening (acanthosis), scaling, and erythema, with a dense infiltration of immune
cells, including Th17 cells.

#### General Protocol:

• Animal Strain: BALB/c or C57BL/6 mice are commonly used.



- Induction: A daily topical dose (e.g., 62.5 mg of 5% imiquimod cream) is applied to the shaved back and one ear for 5-7 consecutive days.[4]
- Treatment: **TMP778** or vehicle is administered systemically (e.g., subcutaneously or orally) starting either prophylactically (from day 0) or therapeutically (e.g., from day 2).
- Assessment: Disease severity is monitored daily or at the end of the study using several parameters:
  - Psoriasis Area and Severity Index (PASI): Skin thickness, scaling, and erythema are scored on a scale (e.g., 0-4).
  - Ear Thickness: Measured daily with a digital caliper.
  - Histology: Skin samples are collected for H&E staining to assess acanthosis and cellular infiltration.
  - Gene Expression: RNA is isolated from skin tissue to measure levels of II17a, II23, and other inflammatory markers by qPCR.

### In Vivo Experimental Autoimmune Uveitis (EAU) Model

EAU is a model of posterior uveitis that is mediated by both Th1 and Th17 cells, making it highly relevant for testing RORyt inhibitors.

- Principle: EAU is induced in susceptible mouse strains by immunization with a retinal autoantigen, typically interphotoreceptor retinoid-binding protein (IRBP) or a peptide fragment thereof, emulsified in Complete Freund's Adjuvant (CFA). This breaks selftolerance and elicits an autoimmune response targeting the retina.
- General Protocol:
  - Animal Strain: B10.A or C57BL/6J mice are susceptible strains.
  - Induction: Mice are immunized with a subcutaneous injection of an emulsion containing IRBP peptide (e.g., IRBP<sub>1-20</sub>) and CFA (supplemented with M. tuberculosis).[7] An intraperitoneal injection of Pertussis toxin is often co-administered to enhance the immune response.



 Treatment: TMP778 (e.g., 20 mg/kg, s.c.) or vehicle is administered daily, typically starting from the day of immunization.[15]

#### Assessment:

- Clinical Scoring: Disease is monitored by fundoscopy at various time points (e.g., day 14, 21), and inflammation is scored based on the severity of retinal vasculitis, optic disc inflammation, and structural damage.
- Histology: Eyes are enucleated at the end of the study, sectioned, and stained with H&E to score for retinal inflammation and tissue destruction.
- Cellular Immunology: Spleen and draining lymph node cells are harvested and restimulated in vitro with the immunizing antigen (IRBP). Supernatants are analyzed by ELISA for cytokine production (IL-17, IFN-γ). Intracellular cytokine staining followed by flow cytometry can be used to quantify the frequency of antigen-specific Th17 and Th1 cells.[9]



Click to download full resolution via product page

**Caption:** General experimental workflow for the EAU model.

## Conclusion



TMP778 is a well-characterized preclinical RORyt inverse agonist that potently and selectively inhibits the Th17 cell pathway. Its discovery validated RORyt as a druggable target, and its efficacy in multiple in vivo models of autoimmunity demonstrated the therapeutic potential of this mechanism. While the development of TMP778 did not progress to the clinical stage, the data generated from its study have been instrumental in advancing the understanding of RORyt biology and the challenges associated with targeting this nuclear receptor. The compound remains a valuable tool for researchers investigating the role of Th17 cells in health and disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Toxicology | MuriGenics [murigenics.com]
- 2. Small molecule inhibitors of RORyt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule RORyt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor y: Regulation of Immune Responses, Inflammation, and Autoimmune Disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. anilocus.com [anilocus.com]
- 7. Intracellular Cytokine Staining: Number 1 | Flow Cytometry Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 8. lerner.ccf.org [lerner.ccf.org]
- 9. TMP778, a selective inhibitor of RORyt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular Staining, Flow Cytometry and Cytokine Assays [bio-protocol.org]
- 11. PBMC-06- Intracellular Cytokine Staining (ICS) of IFN-gamma, IL-4 and IL-17 on Human Peripheral Blood Monon... [protocols.io]



- 12. Design and Synthesis of Conformationally Constrained RORyt Inverse Agonists -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. TMP778, a selective inhibitor of RORyt, suppresses experimental autoimmune uveitis development, but affects both Th17 and Th1 cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of TMP778: A Preclinical RORyt Inverse Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824322#discovery-and-development-of-tmp778]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com